N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 255.38 g/mol. This compound is characterized by the presence of a cycloheptyl group, an imidazole ring, and a thioether functional group, which contribute to its potential biological activity and applications in scientific research.
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide falls under the category of organic compounds, specifically those containing sulfur and nitrogen heterocycles. It is classified as a potential pharmaceutical intermediate due to its structural features that may interact with biological targets.
The synthesis of N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide can be achieved through several methods, typically involving the reaction of cycloheptylamine with appropriate thiol and acetamide derivatives.
Technical Details:
The molecular structure of N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide features:
The compound has a boiling point that has not been extensively documented but can be inferred based on similar compounds. Its structural representation can be described using SMILES notation: CC(=O)N(C1CCCCCC1)C2=NCCN2S
.
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide can undergo various chemical reactions typical for amides and imidazoles:
Technical Details:
The mechanism of action for N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide primarily involves its interaction with biological targets such as enzymes or receptors.
Data:
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide shows promise in various scientific applications:
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: